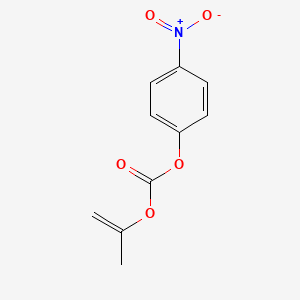

Isopropenyl p-nitrophenyl carbonate

Descripción general

Descripción

Isopropenyl p-nitrophenyl carbonate is an organic compound with the molecular formula C10H9NO5. It is a derivative of p-nitrophenol and is characterized by the presence of an isopropenyl group attached to the carbonate moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Mecanismo De Acción

Target of Action

Isopropenyl p-nitrophenyl carbonate is a chemical compound that interacts with various targets. It is known to belong to the class of organic compounds known as nitrophenols, which consist of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .

Mode of Action

It is known that the compound displays nucleophilic behavior towards highly electrophilic p-nitrophenyl carbonate derivatives . This involves a nucleophilic attack of the imine nitrogen onto the carbonyl carbon, followed by the elimination of a p-nitrophenoxide ion .

Biochemical Pathways

Nitrophenols, the class of compounds to which it belongs, are known to be involved in various biochemical reactions . They are often used in the synthesis of many industrial products such as pesticides, herbicides, petrochemicals, explosives, pharmaceuticals, synthetic dyes .

Pharmacokinetics

It is known that the compound’s molecular weight is 22319 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that the compound can lead to the formation of corresponding substituted ε-caprolactam and γ-lactam derived carbamates through ring-opening reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that the compound is stored in a refrigerator, indicating that temperature could be a factor influencing its stability .

Análisis Bioquímico

Biochemical Properties

Isopropenyl p-nitrophenyl carbonate plays a significant role in biochemical reactions, particularly in the acylation of biomolecules . The compound interacts with various enzymes and proteins, facilitating the formation of acylation synthons in a rapid and efficient manner . The nature of these interactions is largely based on the compound’s activated ester structure, which allows it to participate in direct radiofluorination conditions .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the acylation of biomolecules . By facilitating the formation of acylation synthons, the compound indirectly influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules in the process of acylation . The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isopropenyl p-nitrophenyl carbonate can be synthesized through the reaction of p-nitrophenol with isopropenyl chloroformate. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a low temperature to prevent decomposition of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Isopropenyl p-nitrophenyl carbonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form p-nitrophenol and isopropenyl alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction can be catalyzed by acids or bases and is usually performed in aqueous media.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in the reduction of the nitro group.

Major Products Formed

Nucleophilic substitution: The major products are substituted carbamates, carbonates, or thiocarbonates.

Hydrolysis: The primary products are p-nitrophenol and isopropenyl alcohol.

Reduction: The main product is p-aminophenol.

Aplicaciones Científicas De Investigación

Isopropenyl p-nitrophenyl carbonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.

Medicine: It is used in the development of prodrugs, where the carbonate group is cleaved in vivo to release the active drug.

Comparación Con Compuestos Similares

Similar Compounds

p-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a carbonate group.

Isopropenyl chloroformate: Contains an isopropenyl group but lacks the nitrophenyl moiety.

p-Nitrophenyl acetate: Contains an acetate group instead of a carbonate group.

Uniqueness

Isopropenyl p-nitrophenyl carbonate is unique due to its combination of the isopropenyl and nitrophenyl groups, which confer distinct reactivity and stability. This makes it particularly useful in bioconjugation and polymer chemistry, where specific reactivity is required .

Actividad Biológica

Isopropenyl p-nitrophenyl carbonate (IPNPC) is an organic compound notable for its reactivity and application in various biochemical processes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : C10H9NO5

- CAS Number : 96916-42-6

- Molecular Weight : 223.19 g/mol

IPNPC is a derivative of p-nitrophenol, characterized by an isopropenyl group attached to a carbonate moiety. Its structure allows it to participate in significant biochemical reactions, particularly in the acylation of biomolecules.

Target Interactions

IPNPC interacts with various biomolecules through nucleophilic substitution and acylation mechanisms. It is classified within the nitrophenol family, which are known to exhibit electrophilic properties conducive to biochemical transformations.

Biochemical Pathways

The compound is involved in several biochemical pathways, primarily through its role in:

- Acylation of Amines and Alcohols : IPNPC can acylate nucleophiles such as amines and alcohols, leading to the formation of carbamates.

- Ring-Opening Reactions : It participates in ring-opening reactions that yield substituted lactams, particularly in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

Case Studies

- Nucleophilic Substitution Reactions : A study demonstrated that when IPNPC reacts with DBU, it leads to the formation of ε-caprolactam derivatives with high yields (up to 90%) under optimized conditions . The reaction mechanism involves nucleophilic attack followed by elimination of p-nitrophenoxide ions.

- Biochemical Stability : Research indicates that IPNPC maintains stability under various temperature conditions, which is critical for its application in synthetic chemistry .

- Synthetic Applications : IPNPC has been utilized as a reagent in organic synthesis for producing chiral oxazolidinones and other biologically relevant compounds .

Acylation Role

The primary biological activity of IPNPC revolves around its ability to acylate biomolecules. This process is crucial for modifying the function of proteins and other macromolecules in biological systems.

Environmental Influence

The activity of IPNPC can be influenced by environmental factors such as temperature and solvent conditions. For instance, reactions conducted at elevated temperatures often yield different products compared to those at room temperature .

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| p-Nitrophenyl chloroformate | Chloroformate | More reactive towards nucleophiles |

| Isopropenyl chloroformate | Chloroformate | Lacks nitrophenyl moiety |

| p-Nitrophenyl acetate | Acetate | Less reactive compared to carbonates |

IPNPC stands out due to its unique combination of isopropenyl and nitrophenyl groups, providing distinct reactivity profiles beneficial for various applications in bioconjugation and polymer chemistry.

Propiedades

IUPAC Name |

(4-nitrophenyl) prop-1-en-2-yl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-7(2)15-10(12)16-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYSDFXTXTZOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.